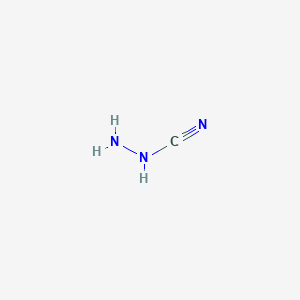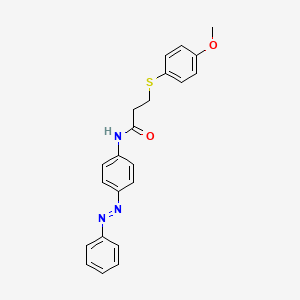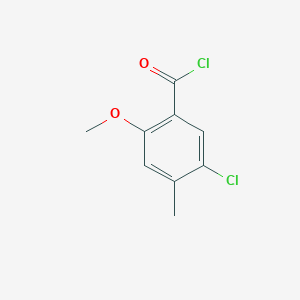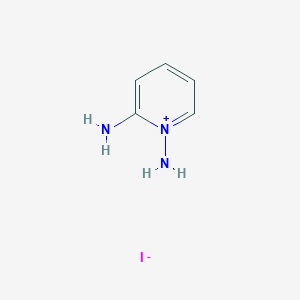
1,2-Diaminopyridinium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Diaminopyridinium iodide: is an organic compound with the molecular formula C5H8IN3 It is a derivative of pyridine, where the pyridine ring is substituted with two amino groups at the 1 and 2 positions, and it forms a salt with iodide
准备方法
Synthetic Routes and Reaction Conditions: 1,2-Diaminopyridinium iodide can be synthesized through the reaction of 1,2-diaminopyridine with hydroiodic acid. The reaction typically involves dissolving 1,2-diaminopyridine in an aqueous solution of hydroiodic acid, followed by crystallization to obtain the iodide salt. The reaction conditions often include controlled temperature and pH to ensure the purity and yield of the product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yield and purity, with considerations for cost-effectiveness and safety in handling hydroiodic acid.
化学反应分析
Types of Reactions: 1,2-Diaminopyridinium iodide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The iodide ion can be substituted with other anions through metathesis reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Silver nitrate can be used to replace the iodide ion with a nitrate ion.
Major Products:
Oxidation: Nitro- or nitroso-pyridine derivatives.
Reduction: Various amine derivatives.
Substitution: Pyridinium salts with different anions.
科学研究应用
1,2-Diaminopyridinium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 1,2-diaminopyridinium iodide involves its interaction with specific molecular targets. The amino groups in the compound can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The iodide ion may also play a role in the compound’s overall reactivity and interaction with biological molecules.
相似化合物的比较
1,2-Diaminobenzene: Similar structure but with a benzene ring instead of a pyridine ring.
1,3-Diaminopyridinium iodide: Similar but with amino groups at the 1 and 3 positions.
2,6-Diaminopyridine: Similar but with amino groups at the 2 and 6 positions.
Uniqueness: 1,2-Diaminopyridinium iodide is unique due to the specific positioning of the amino groups on the pyridine ring, which influences its chemical reactivity and potential applications. The presence of the iodide ion also adds to its distinct properties compared to other diamino derivatives.
属性
CAS 编号 |
4931-36-6 |
|---|---|
分子式 |
C5H8IN3 |
分子量 |
237.04 g/mol |
IUPAC 名称 |
pyridin-1-ium-1,2-diamine;iodide |
InChI |
InChI=1S/C5H7N3.HI/c6-5-3-1-2-4-8(5)7;/h1-4,6H,7H2;1H |
InChI 键 |
CDEZCCDRZFZEIM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=[N+](C(=C1)N)N.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


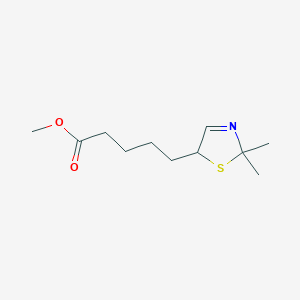
![N-[(6-nitro-1,3-benzothiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B14148432.png)
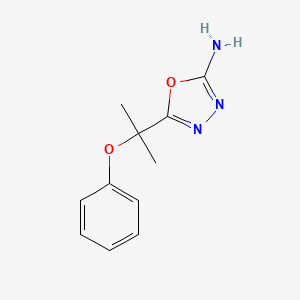
![4-[4-(1,3-Benzodioxol-5-ylmethylideneamino)phenyl]sulfonylaniline](/img/structure/B14148455.png)
![1-[1-(4-tert-Butylphenyl)ethyl]-1,2,3,4-tetrahydronaphthalene](/img/structure/B14148457.png)
![2,3-Dimethyl-1H-pyrrolo[3,2-h]quinoline](/img/structure/B14148463.png)
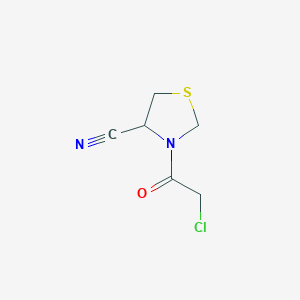
![1-[2-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl]ethanone](/img/structure/B14148465.png)
![2-Amino-2-[4-(pentyloxy)phenyl]ethanol](/img/structure/B14148470.png)


